

Comparative Docking Analysis of Aminopiperidine Scaffolds: A Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: (4-Aminopiperidin-1-yl)
(phenyl)methanone

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various aminopiperidine-based ligands in molecular docking studies against a range of biological targets. The information, supported by experimental and computational data, is designed to offer insights into the therapeutic potential of this versatile scaffold.

The aminopiperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.^[1] Its inherent structural features and synthetic tractability make it a valuable scaffold in drug design. Computational docking has become an indispensable tool for predicting the binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the discovery of novel therapeutics.^[1] This guide collates and compares docking performance data for aminopiperidine derivatives from multiple studies, focusing on targets relevant to a spectrum of diseases.

Quantitative Comparison of Aminopiperidine Derivatives

The following tables summarize the inhibitory activities, binding affinities, and docking scores of various aminopiperidine and related piperidine derivatives against their respective biological

targets. This data is crucial for understanding the relative potency and structure-activity relationships (SAR) of different structural modifications.

Compound/Analog	Target Enzyme	Docking Score (kcal/mol)	IC50	Key Interactions
Benzamide Piperidine Derivatives				
5d (2-Fluoro substitution)	Acetylcholinesterase (AChE)	Not explicitly stated	13 ± 2.1 nM[2]	Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[2]
Donepezil (Reference Drug)	Acetylcholinesterase (AChE)	Not explicitly stated	0.6 ± 0.05 μ M[2]	-
Piperidine-containing quinolinyl thiosemicarbazones				
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide	Acetylcholinesterase (AChE)	-9.68	Not explicitly stated	π - π stacking with His287, π - π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[1]
Designed Piperidine Derivatives against SARS-CoV-2 Mpro				

P1-P8	SARS-CoV-2 Main Protease (Mpro)	-5.9 to -7.3	Not explicitly stated	Interactions with key residues in the Mpro active site.
N3 inhibitor (Reference)	SARS-CoV-2 Main Protease (Mpro)	-11.4	Not explicitly stated	-
4- Aminopiperidine Derivatives as HCV Assembly Inhibitors				
Compound 1	Hepatitis C Virus (HCV)	Not explicitly stated	EC50: 2.57 μ M[3]	Disrupts co- localization of HCV core proteins with cytosolic lipid droplets.[3]
Compound 2	Hepatitis C Virus (HCV)	Not explicitly stated	EC50: 2.09 μ M[3]	Similar to Compound 1.
Piperidine/Pipera zine-based Sigma Receptor 1 (S1R) Ligands				
Compound 1	Sigma Receptor 1 (S1R)	Not explicitly stated	Ki: 3.2 nM[4][5]	Ionic interaction with the side chain of Glu172. [5]
Haloperidol (Reference)	Sigma Receptor 1 (S1R)	Not explicitly stated	Ki: 2.5 nM[4][5]	-

Experimental and Computational Protocols

The reliability of docking results is intrinsically linked to the rigor of the experimental and computational methodology. Below are generalized steps and specific parameters often employed in the docking of aminopiperidine-based ligands, based on the methodologies described in the cited literature.

Molecular Docking using AutoDock

This protocol outlines the steps for performing molecular docking of a piperidine-based ligand to a target protein using AutoDock.^[6]

- Preparation of Receptor and Ligand:
 - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
 - Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. The prepared receptor is saved in PDBQT format.^[6]
 - Prepare the ligand by defining its rotatable bonds and assigning partial charges. The prepared ligand is also saved in PDBQT format.^[6]
- Grid Box Definition:
 - Define a grid box that encompasses the active site of the receptor. This grid is used by AutoGrid to pre-calculate the interaction energies for different atom types.
- Docking Simulation:
 - Create a docking parameter file (.dpf) that specifies the ligand, receptor, grid maps, and docking algorithm parameters (e.g., number of genetic algorithm runs).^[6]
 - Run AutoDock to perform the docking simulation.^[6]
- Analysis of Results:
 - Analyze the docking log file (.dlg) to identify the docked conformations and their corresponding binding energies and inhibitory constants (Ki).^[6]

- Visualize the docked poses using molecular visualization software to analyze the protein-ligand interactions.[6]

Molecular Dynamics (MD) Simulations using GROMACS

MD simulations are often used to validate docking results and to study the dynamic behavior of the protein-ligand complex.

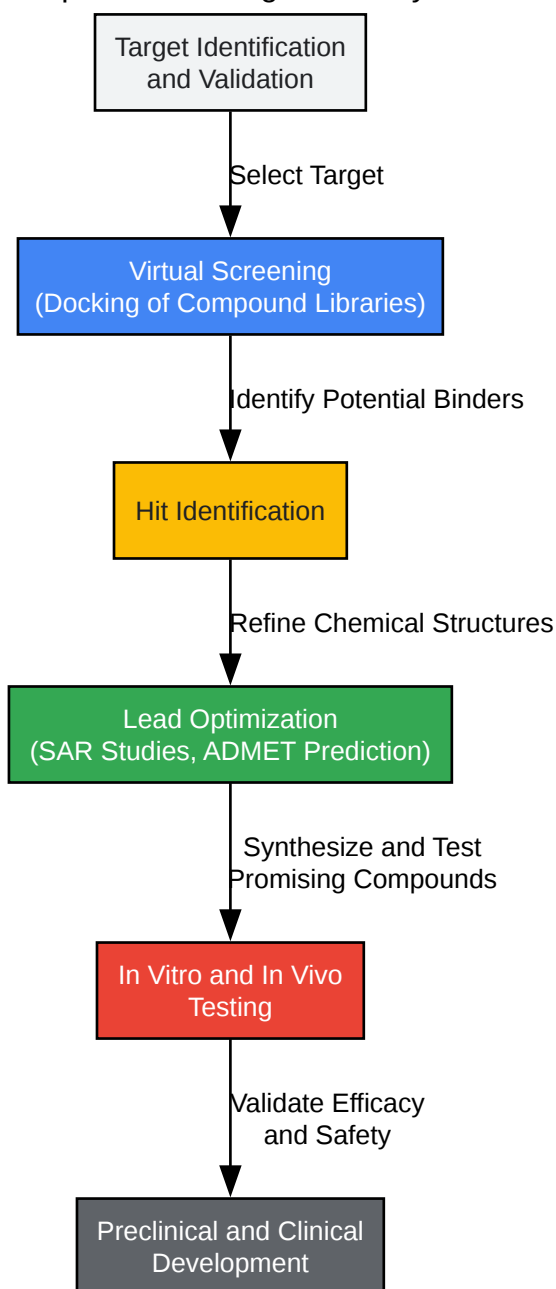
- System Preparation:
 - Prepare the topology files for the protein and the ligand. The protein topology can be generated using `pdb2gmx`. Ligand topology and parameters can be obtained from a force field server or generated using tools like `acpype`. [6]
 - Combine the protein and ligand coordinates into a single file.
 - Create a simulation box and solvate the system with water molecules. [6]
- Energy Minimization and Equilibration:
 - Perform energy minimization to remove steric clashes.
 - Conduct NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system.
- Production MD Run:
 - Run the production MD simulation for a desired length of time (e.g., 100 ns).
- Analysis:
 - Analyze the trajectory to study the stability of the complex (e.g., RMSD, RMSF), and to identify key interactions (e.g., hydrogen bonds).

Visualizations

General Computational Workflow for Drug Discovery

The following diagram illustrates a typical computational workflow for identifying and optimizing lead compounds, a process where docking studies play a crucial role.

Computational Drug Discovery Workflow

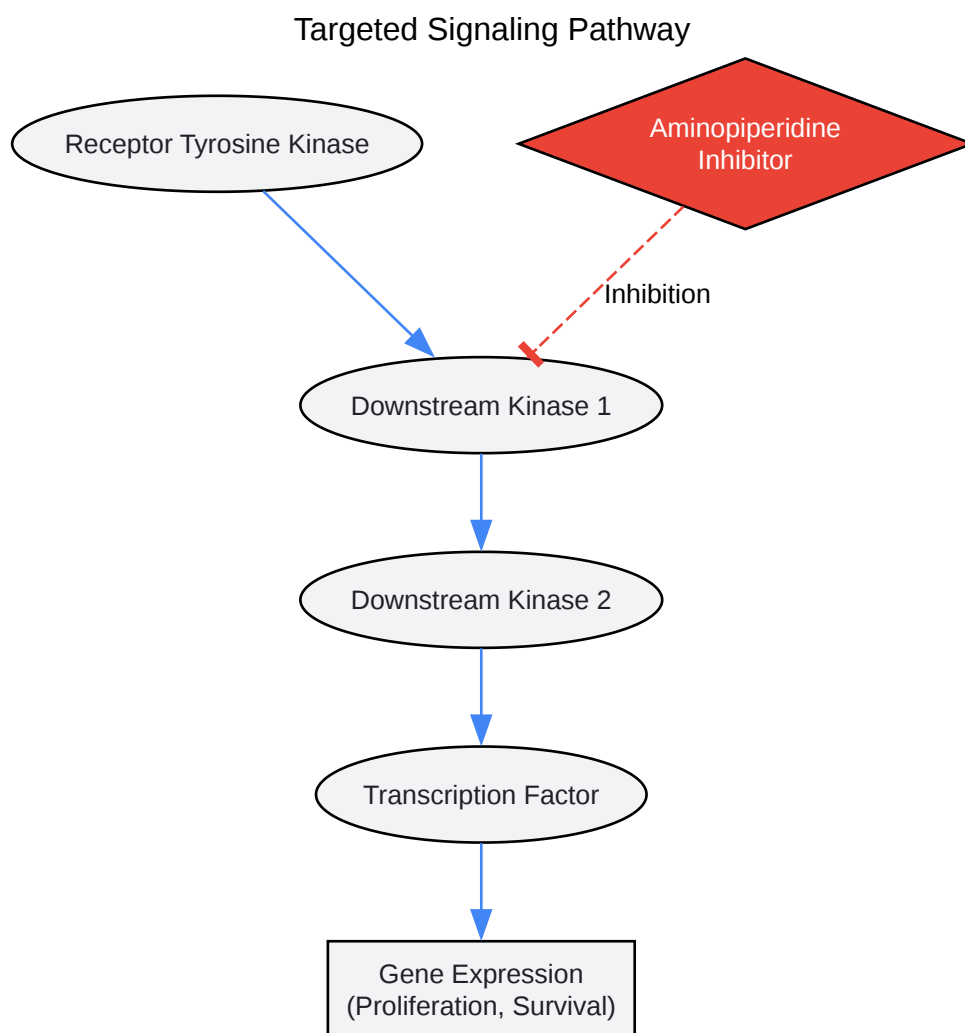


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Caption: A flowchart illustrating the major stages of a computational drug discovery pipeline.

Signaling Pathway Inhibition by Aminopiperidine Scaffolds

Aminopiperidine derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer and Alzheimer's. The diagram below represents a simplified signaling cascade that can be targeted by such inhibitors.



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Caption: A simplified diagram of a signaling pathway targeted by an aminopiperidine-based inhibitor.

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